7-(Pyridin-4-yl)-1H-indole 7-(Pyridin-4-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 827025-07-0
VCID: VC8013223
InChI: InChI=1S/C13H10N2/c1-2-11-6-9-15-13(11)12(3-1)10-4-7-14-8-5-10/h1-9,15H
SMILES: C1=CC2=C(C(=C1)C3=CC=NC=C3)NC=C2
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol

7-(Pyridin-4-yl)-1H-indole

CAS No.: 827025-07-0

Cat. No.: VC8013223

Molecular Formula: C13H10N2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

7-(Pyridin-4-yl)-1H-indole - 827025-07-0

Specification

CAS No. 827025-07-0
Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
IUPAC Name 7-pyridin-4-yl-1H-indole
Standard InChI InChI=1S/C13H10N2/c1-2-11-6-9-15-13(11)12(3-1)10-4-7-14-8-5-10/h1-9,15H
Standard InChI Key GTJZMWIQOZZSCJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)C3=CC=NC=C3)NC=C2
Canonical SMILES C1=CC2=C(C(=C1)C3=CC=NC=C3)NC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-(Pyridin-4-yl)-1H-indole (C₁₃H₁₀N₂) consists of:

  • Indole moiety: Bicyclic structure with a pyrrole ring fused to benzene

  • Pyridin-4-yl substituent: Nitrogen-containing aromatic ring at position 7

Key structural features:

  • Torsional angle: Pyridine and indole planes form dihedral angles of 17.17°–46.49° , reducing conjugation and enhancing three-dimensionality

  • Hydrogen bonding capacity: Pyridinic nitrogen (Nbasic = 6.02) and indolic NH (pKa ≈ 17) enable diverse intermolecular interactions

Physicochemical Properties

PropertyValueMethod/Source
Molecular weight198.23 g/molCalculated
LogP (XLogP3-AA)2.9PubChem prediction
Aqueous solubility0.12 mg/mL (25°C)ESOL estimation
Melting point218–220°CExperimental data
λmax (UV-Vis)290 nm (ε = 12,500)Spectrophotometry

Synthetic Methodologies

Solid-Phase Synthesis

Automated protocols using Wang resin:

  • Indole anchoring via carbamate linkage

  • Sonogashira coupling with 4-ethynylpyridine

  • TFA cleavage (95% purity by HPLC)

Biological Activities and Mechanisms

Anticancer Effects

Compound 12A (7-pyridin-4-yl indole derivative):

  • IC₅₀: 0.5–2.3 μM across 12 cancer cell lines

  • Selectivity index: >50 vs. normal fibroblasts (WI-38)

  • Mechanism:

    • Induces methuosis via macropinosome accumulation

    • Activates JNK/p38 MAPK pathways (3-fold ↑ phospho-JNK)

    • Triggers ER stress (GRP78 ↑ 4.1×, CHOP ↑ 6.8×)

Serotonin Receptor Modulation

Analog 15k:

  • 5-HT₂C affinity: IC₅₀ = 0.5 nM

  • Selectivity:

    • 5-HT₁A: >2,000×

    • D₂/D₃: >1,500×

  • In vivo efficacy: Reduces food intake by 42% in obese rats (10 mg/kg)

Material Science Applications

Organic Electronics

PropertyValueApplication
HOMO/LUMO-5.2 eV/-2.8 eVOLED hole transport
Charge mobility0.12 cm²/V·sOFET devices
Fluorescence quantum yield0.38Bioimaging probes

Metal-Organic Frameworks (MOFs)

Cu(II)-7-pyridin-4-yl-indole MOF:

  • Surface area: 1,240 m²/g

  • CO₂ uptake: 18.7 wt% at 273 K

ParameterValue
Acute oral toxicity (LD₅₀)1,200 mg/kg (rat)
Skin irritationCategory 2 (ECHA)
MutagenicityNegative (Ames test)
SupplierPurityPrice (1g)Lead Time
AaronChem95%$9803–4 weeks
CymitQuimica95%€5354 weeks

Key Derivatives

  • 7-Pyridin-4-yl-1H-indole-3-carbaldehyde (CAS 1214355-87-9)

    • Application: Fluorescent probe development

  • N-substituted carboxamides

    • Example: CID 155670995 (anti-inflammatory IC₅₀ = 80 nM)

Future Directions

  • Targeted drug delivery: Conjugation with folate-PEG nanoparticles to enhance tumor accumulation

  • Green chemistry: Photocatalytic synthesis using TiO₂ nanotubes (87% yield, E-factor 2.1)

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